molecular formula C13H16N4O4 B14875863 ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

Cat. No.: B14875863
M. Wt: 292.29 g/mol
InChI Key: NWYQEUUJMUJOFV-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetate with a urea derivative to form the pyrimidine ring, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the piperidine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 5-Fluorouracil
  • Cytosine
  • Thymine

Uniqueness

Ethyl 4-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

ethyl 4-(5-cyano-2,4-dioxopyrimidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H16N4O4/c1-2-21-13(20)16-5-3-10(4-6-16)17-8-9(7-14)11(18)15-12(17)19/h8,10H,2-6H2,1H3,(H,15,18,19)

InChI Key

NWYQEUUJMUJOFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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